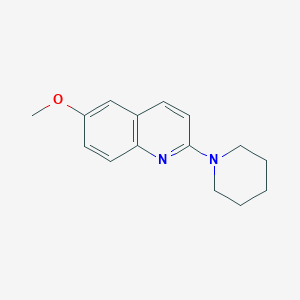![molecular formula C14H21N3O2S B15121037 N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide](/img/structure/B15121037.png)
N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide is a complex organic compound that features a morpholine ring substituted with a cyclopropyl group and a thiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Thiazole to the Morpholine Ring: This step involves the alkylation of the morpholine ring with the thiazole derivative. This can be achieved using a suitable base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Cyclopropyl Substitution: The final step involves the introduction of the cyclopropyl group. This can be done via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the thiazole and morpholine rings.
Reduction: Reduced forms of the thiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel polymers with unique properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving thiazole-containing enzymes.
作用機序
The mechanism of action of N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide: Unique due to its specific substitution pattern.
N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-2-carboxamide: Similar structure but with a piperidine ring instead of morpholine.
N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-2-carboxamide: Similar structure but with a pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its combination of a morpholine ring with a thiazole moiety, which imparts specific chemical and biological properties not found in similar compounds.
特性
分子式 |
C14H21N3O2S |
|---|---|
分子量 |
295.40 g/mol |
IUPAC名 |
N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C14H21N3O2S/c1-9-13(20-10(2)15-9)8-17-5-6-19-12(7-17)14(18)16-11-3-4-11/h11-12H,3-8H2,1-2H3,(H,16,18) |
InChIキー |
AUTNMQQGHBFBKT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C)CN2CCOC(C2)C(=O)NC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15120954.png)
![5-Chloro-6-{[1-(pyridin-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile](/img/structure/B15120956.png)
![4-chloro-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B15120960.png)
![3-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile](/img/structure/B15120968.png)

![4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B15120975.png)
![4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121003.png)
![N-[1-(6-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15121007.png)
![4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B15121015.png)
![4,4-Difluoro-1-{1-[(3-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B15121020.png)
![3-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15121021.png)
![4-bromo-1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15121022.png)
![4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B15121032.png)
![N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B15121034.png)
